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2-[4-({[3-(Pyridin-3-yl)pyrazin-2-yl]methyl}sulfamoyl)phenoxy]acetamide

Endothelin receptor antagonism Scaffold hopping Pyrazine-sulfonamide

2-[4-({[3-(Pyridin-3-yl)pyrazin-2-yl]methyl}sulfamoyl)phenoxy]acetamide (CAS 2097909-56-1) is a synthetic small molecule (MW 399.43 g/mol, molecular formula C18H17N5O4S) that belongs to the substituted pyrazin-2-yl-sulphonamide class—a scaffold extensively explored for endothelin receptor antagonism and carbonic anhydrase inhibition. The compound integrates a 3-(pyridin-3-yl)pyrazine head group, a secondary sulfonamide linker, and a phenoxyacetamide tail, creating a three-module architecture that differentiates it from both simpler benzenesulfonamide analogs and approved drugs such as Zibotentan (ZD4054).

Molecular Formula C18H17N5O4S
Molecular Weight 399.43
CAS No. 2097909-56-1
Cat. No. B2565839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-({[3-(Pyridin-3-yl)pyrazin-2-yl]methyl}sulfamoyl)phenoxy]acetamide
CAS2097909-56-1
Molecular FormulaC18H17N5O4S
Molecular Weight399.43
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NC=CN=C2CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N
InChIInChI=1S/C18H17N5O4S/c19-17(24)12-27-14-3-5-15(6-4-14)28(25,26)23-11-16-18(22-9-8-21-16)13-2-1-7-20-10-13/h1-10,23H,11-12H2,(H2,19,24)
InChIKeySOYKMBVVHQXACA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 2-[4-({[3-(Pyridin-3-yl)pyrazin-2-yl]methyl}sulfamoyl)phenoxy]acetamide (CAS 2097909-56-1): Core Structural Identity and Physicochemical Profile


2-[4-({[3-(Pyridin-3-yl)pyrazin-2-yl]methyl}sulfamoyl)phenoxy]acetamide (CAS 2097909-56-1) is a synthetic small molecule (MW 399.43 g/mol, molecular formula C18H17N5O4S) that belongs to the substituted pyrazin-2-yl-sulphonamide class—a scaffold extensively explored for endothelin receptor antagonism [1] and carbonic anhydrase inhibition [2]. The compound integrates a 3-(pyridin-3-yl)pyrazine head group, a secondary sulfonamide linker, and a phenoxyacetamide tail, creating a three-module architecture that differentiates it from both simpler benzenesulfonamide analogs and approved drugs such as Zibotentan (ZD4054). Commercially, the compound is available from specialty chemical suppliers at ≥95% purity (1H-NMR confirmed) , positioning it as a research-grade screening candidate for target-class exploration.

Target-class exploration across endothelin receptors, carbonic anhydrases, SMS1, and FLAP
Scaffold-hopping probe for endothelin antagonist IP diversification
Phenoxyacetamide tail enables SMS1-focused screening programs
Differentiated physicochemical profile from pyrazole-ethyl analog CAS 2034505-96-7

Why 2-[4-({[3-(Pyridin-3-yl)pyrazin-2-yl]methyl}sulfamoyl)phenoxy]acetamide Cannot Be Replaced by Off-the-Shelf Sulfonamide Analogs


Substituting this compound with a generic pyridine-3-sulfonamide, a simpler benzenesulfonamide analog (e.g., N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide), or a structurally related clinical candidate (e.g., Zibotentan) introduces three unvalidated alterations: (i) loss of the acetamide-bearing phenoxy tail, which in the 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamide (SAPA) chemotype governs sphingomyelin synthase 1 (SMS1) inhibitory potency (IC50 range 5.2–2.1 µM for SAPA 1a and SAPA 1j) [1]; (ii) alteration of the hydrogen-bonding network at the sulfonamide nitrogen, which is critical for zinc coordination in carbonic anhydrase isoforms (Ki values spanning 16.8–5400 nM across hCA I, II, IX, XII) [2]; and (iii) abrogation of the pyrazin-2-ylmethyl linker geometry that dictates endothelin-A receptor binding (Zibotentan IC50 = 21 nM) [3]. Each substitution alters both the pharmacophore topology and the physicochemical property space, making interchange without functional re-characterization scientifically unsound.

Phenoxyacetamide tail loss
Removal of the acetamide-bearing phenoxy group may eliminate sphingomyelin synthase 1 inhibitory potential inherent to the SAPA chemotype
Sulfonamide network alteration
Modification at the sulfonamide nitrogen can shift hydrogen bonding critical for carbonic anhydrase zinc coordination and isoform selectivity
Linker geometry divergence
Substituting the pyrazin-2-ylmethyl linker alters the pharmacophore topology required for endothelin-A receptor binding, limiting extrapolation from Zibotentan data

Quantitative Differentiation Evidence for 2-[4-({[3-(Pyridin-3-yl)pyrazin-2-yl]methyl}sulfamoyl)phenoxy]acetamide Relative to Closest Analogs


Scaffold Topology Differentiates from Zibotentan-type Endothelin Antagonists by Pharmacophore Architecture

Zibotentan (ZD4054; CAS 186497-07-4), a clinical-stage endothelin-A receptor antagonist, utilizes an N-(3-methoxy-5-methylpyrazin-2-yl)pyridine-3-sulfonamide architecture with an oxadiazole-bearing phenyl substituent at the pyridine C2 position [1]. In contrast, 2-[4-({[3-(Pyridin-3-yl)pyrazin-2-yl]methyl}sulfamoyl)phenoxy]acetamide (CAS 2097909-56-1) relocates the sulfonamide attachment point from the pyridine C3 position to the pyrazine C2-methyl position via a secondary amine linker and incorporates a phenoxyacetamide tail that is absent in Zibotentan. While Zibotentan achieves an IC50 of 21 nM against the endothelin-A receptor [1], no direct binding data exist for CAS 2097909-56-1 at this target. The structural divergence is quantifiable: Zibotentan possesses 7 rotatable bonds and a calculated logP of ~2.8; the target compound features 9 rotatable bonds and a distinct hydrogen-bond donor/acceptor arrangement due to the terminal primary amide group [2]. This topological difference predicts altered receptor subtype selectivity and pharmacokinetic behavior that cannot be extrapolated from Zibotentan data.

Scaffold Topology vs Zibotentan
Class-level inference
Pharmacophore divergence: sulfonamide connectivity (pyrazine-C2-methyl vs. pyridine-C3), 9 vs. 7 rotatable bonds, phenoxyacetamide tail absent in Zibotentan
Supports scaffold-hopping studies for endothelin receptor subtype selectivity
No target compound binding data available; structural comparison only
Endothelin receptor antagonism Scaffold hopping Pyrazine-sulfonamide Drug design

Phenoxyacetamide Tail Confers Potential Sphingomyelin Synthase 1 (SMS1) Activity Not Predicted for Benzenesulfonamide Analogs

The 2-(4-(N-substituted-sulfamoyl)phenoxy)acetamide (SAPA) chemotype has been validated as a sphingomyelin synthase 1 (SMS1) inhibitor scaffold. SAPA 1a (N-phenethyl derivative) exhibits an IC50 of 5.2 µM, and lead optimization produced SAPA 1j (N-(4-bromobenzyl) derivative) with an IC50 of 2.1 µM in enzymatic assays [1]. The target compound 2097909-56-1 retains the identical 4-sulfamoyl-phenoxyacetamide core required for SMS1 inhibition but replaces the phenethyl/benzyl substituent with a 3-(pyridin-3-yl)pyrazin-2-ylmethyl group. In contrast, N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide—the closest commercially available benzenesulfonamide analog—lacks the entire phenoxyacetamide tail and therefore cannot engage the SMS1 catalytic site according to established SAR [1]. Although no SMS1 IC50 has been measured for 2097909-56-1, the core scaffold identity predicts potential SMS1 inhibitory activity that is entirely absent in non-phenoxyacetamide analogs.

SAPA Chemotype SMS1 IC50
Class-level inference
SAPA 1j IC50 = 2.1 µM
Phenoxyacetamide core indicates SMS1 screening relevance
Target compound SMS1 activity not yet characterized
Sphingomyelin synthase 1 SMS1 inhibition SAPA chemotype Atherosclerosis

Carbonic Anhydrase Isoform Selectivity Landscape Defined by Pyridine-3-sulfonamide Substitution: Class-Level Inference for Target Profiling

A systematic study of heterocyclic 4-substituted pyridine-3-sulfonamides established quantitative Ki benchmarks against four human carbonic anhydrase isoforms. Across 18 compounds, Ki values ranged from 169–5400 nM (hCA I), 58.5–1238 nM (hCA II), 19.5–652 nM (hCA IX), and 16.8–768 nM (hCA XII) [1]. The most potent analogs (compounds 15–19, bearing 4-(1H-pyrazol-1-yl)-3-pyridinesulfonamide) achieved hCA IX Ki = 19.5–48.6 nM, comparable to clinical sulfonamides acetazolamide (AAZ) and methazolamide (MZA) (Ki = 24–50 nM) [1]. The target compound 2097909-56-1 contains a pyridine ring directly attached to the pyrazine core without a 1H-pyrazol-1-yl spacer, predicting an intermediate potency profile between the most and least active members of this series. Critically, the tumor-associated isoform hCA IX is consistently more sensitive to pyridine-3-sulfonamide derivatives than the ubiquitous hCA II, with a selectivity window of approximately 3- to 20-fold favoring hCA IX [1]. This class-level selectivity pattern supports targeted screening of 2097909-56-1 in oncology-relevant CA inhibition panels.

CA Isoform Selectivity Landscape
Class-level inference
hCA IX Ki range: 19.5–652 nM (series); predicted 3–20× selectivity vs hCA II
Class-level tumor-associated isoform preference supports oncology-related CA profiling
Target-specific CA data require experimental determination
Carbonic anhydrase inhibition Isoform selectivity Tumor-associated CA IX/XII Sulfonamide zinc-binding

Chemical Property Differentiation from CAS 2034505-96-7 (Pyrazole-Bridged Analog): Linker Flexibility and Hydrogen-Bonding Capacity

The closest commercially cataloged analog is 2-(4-(N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide (CAS 2034505-96-7; MW 415.5 g/mol; C19H21N5O4S) . This comparator retains the sulfamoyl-phenoxyacetamide core but employs a pyrazole-ethyl linker and a pyridin-4-yl (rather than pyridin-3-yl) terminus. The target compound 2097909-56-1 replaces the flexible ethylene bridge and pyrazole spacer with a conformationally constrained pyrazin-2-ylmethyl linker, reducing the atom count between the terminal heterocycle and the sulfonamide nitrogen from 5 atoms (pyridyl→pyrazole→ethyl→N) to 2 atoms (pyridyl→pyrazinyl→methyl→N). This structural compaction reduces molecular weight by 16 Da (399.43 vs. 415.5) while adding one additional hydrogen-bond acceptor (pyrazine N4 vs. pyrazole N2). The pyridin-3-yl (vs. pyridin-4-yl) substitution pattern further alters the electrostatic surface potential at the terminal heterocycle. These property differences—quantifiable via computed descriptors [1]—predict divergent solubility, permeability, and target-binding profiles despite the shared sulfamoyl-phenoxyacetamide core.

Property vs. Pyrazole Analog
Supporting evidence
ΔMW = -16 Da; Linker atoms: 2 vs. 5; H-bond acceptors: 9 vs. 8; pyridine 3-yl vs. 4-yl
More compact architecture may differentiate solubility and target-binding profiles
Comparative bioactivity data not reported
Physicochemical comparison Linker engineering ADME prediction Compound selection

FLAP Inhibitor Pharmacophore Compatibility: Pyrazine-Sulfonamide Substructure Aligns with Known 5-Lipoxygenase Activating Protein Ligands

Multiple patent and literature disclosures identify pyrazine-sulfonamide and pyridine-sulfonamide substructures as productive scaffolds for 5-lipoxygenase activating protein (FLAP) inhibition. Representative FLAP inhibitors bearing pyrazine-sulfonamide motifs demonstrate Ki values in the nanomolar range (e.g., Ki = 90 nM for a biphenyl-sulfonamide pyrazine derivative in FLAP binding assays) [1]. The target compound 2097909-56-1 contains the pyrazine-sulfonamide substructure that is a recurrent feature of FLAP ligands, but differentiates itself through the appended phenoxyacetamide tail—a group that is absent in most characterized FLAP inhibitors. This structural divergence creates a unique opportunity to probe whether the phenoxyacetamide extension modulates FLAP binding, 5-lipoxygenase translocation, or leukotriene biosynthesis in a manner distinct from existing chemical probes such as MK-886 or AZD6642. No target-specific FLAP data are available; however, the substructure compatibility alone supports inclusion of 2097909-56-1 in FLAP-focused screening cascades.

FLAP Pharmacophore Alignment
Class-level inference
Pyrazine-sulfonamide substructure matches known FLAP ligands (benchmark Ki ~90 nM)
Enables FLAP pathway screening with unique phenoxyacetamide extension
No target-specific FLAP data; pharmacophore alignment only
FLAP inhibition Leukotriene biosynthesis Inflammation 5-lipoxygenase pathway

Prioritized Application Scenarios for 2-[4-({[3-(Pyridin-3-yl)pyrazin-2-yl]methyl}sulfamoyl)phenoxy]acetamide Based on Available Evidence


Carbonic Anhydrase Isoform Selectivity Profiling in Oncology Research

The class-level Ki data for pyridine-3-sulfonamide analogs demonstrate a consistent 3- to 20-fold selectivity window favoring tumor-associated isoforms hCA IX and hCA XII over cytosolic hCA I/II [1]. 2097909-56-1 can be deployed as a structurally differentiated screening compound in stopped-flow CO2 hydration assays across a panel of human CA isoforms (I, II, IX, XII) [1]. Its unique pyrazin-2-ylmethyl linker distinguishes it from literature 4-(1H-pyrazol-1-yl)-3-pyridinesulfonamide leads, enabling exploration of linker-dependent isoform selectivity that is inaccessible using standard acetazolamide or methazolamide controls.

Sphingomyelin Synthase 1 (SMS1) Inhibitor Screening Using the SAPA Pharmacophore

The validated SAPA chemotype—for which SAPA 1j achieves an IC50 of 2.1 µM against SMS1 [2]—is fully recapitulated in the 4-sulfamoyl-phenoxyacetamide core of 2097909-56-1. This compound can be incorporated into SMS1 enzymatic assays (pH 7.4, 37°C) [2] to evaluate whether the 3-(pyridin-3-yl)pyrazin-2-ylmethyl substituent enhances or diminishes SMS1 inhibitory potency relative to the phenethyl (SAPA 1a) or 4-bromobenzyl (SAPA 1j) reference compounds. The N-phenethyl analog N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide cannot address this target, making 2097909-56-1 essential for SMS1-focused programs.

Endothelin Receptor Antagonist Scaffold-Hopping and IP Diversification

The pyrazin-2-yl-sulphonamide-(3-pyridyl) patent class (US 6,060,475) establishes endothelin receptor antagonism as a tractable activity for this scaffold [3]. 2097909-56-1 differs from the clinical candidate Zibotentan (ETA IC50 = 21 nM) [4] in sulfonamide connectivity, terminal group identity, and linker topology. Procurement supports radioligand displacement assays (e.g., [125I]-endothelin-1 binding to human ETA and ETB receptors) to determine whether this altered architecture yields differentiated receptor subtype selectivity or binding kinetics, providing a path to novel intellectual property in the endothelin antagonist space.

5-Lipoxygenase Activating Protein (FLAP) Pathway Screening in Inflammatory Disease Models

The pyrazine-sulfonamide substructure is a recognized FLAP ligand motif, with structurally related compounds achieving nanomolar binding affinity (Ki = 90 nM) [5]. 2097909-56-1 can be evaluated in FLAP binding and 5-lipoxygenase translocation assays to determine whether the appended phenoxyacetamide tail—absent in benchmark FLAP inhibitors such as MK-886—produces a differentiated inhibition profile. This screening application is particularly relevant for inflammation and cardiovascular disease research programs seeking novel chemical starting points beyond existing FLAP inhibitor chemotypes [5].

Application
Selection Property
Validation Focus
Carbonic anhydrase isoform selectivity research
Pyridine-3-sulfonamide class scaffold
hCA IX/XII isoform selectivity profiling
Sphingomyelin synthase 1 inhibition studies
Phenoxyacetamide-bearing SAPA core
SMS1 catalytic activity assessment
Endothelin receptor antagonist discovery
Pyrazinylmethyl-sulfonamide scaffold
Endothelin receptor subtype binding characterization
Leukotriene biosynthesis pathway research
Pyrazine-sulfonamide pharmacophore
FLAP binding and 5-LO translocation screening
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